Synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid
Introduction
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, also known as 3,4-dimethoxy-L-phenylalanine or L-DOPA methyl ether, is a synthetically valuable derivative of the amino acid L-DOPA. Its structural modification, the methylation of the catechol hydroxyl groups, imparts altered physicochemical properties that are of significant interest in medicinal chemistry and drug development. This modification can enhance metabolic stability by preventing O-methylation, a major metabolic pathway for L-DOPA, thereby potentially modulating its bioavailability and therapeutic profile. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth protocols and a comparative analysis to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid can be approached through several classical and modern synthetic strategies. The choice of route is often a trade-off between factors such as stereochemical control, yield, scalability, and the availability of starting materials.
| Synthetic Route | Starting Material | Key Features | Typical Yield | Stereocontrol | Key Challenges |
| Erlenmeyer-Plöchl Azlactone Synthesis | 3,4-Dimethoxybenzaldehyde | Robust, well-established | 59% (overall for racemic)[1] | Racemic product requiring resolution or subsequent asymmetric modification | Use of acetic anhydride, multi-step process |
| Strecker Synthesis | 3,4-Dimethoxybenzaldehyde | One-pot, convergent | Variable, generally moderate to good | Racemic product, but asymmetric variations exist | Use of toxic cyanides, requires careful handling |
| Enzymatic Synthesis | 3,4-Dimethoxyphenylpyruvate | High stereoselectivity, mild conditions | Up to 95.4% conversion[2] | Excellent (>99% ee)[2] | Substrate availability, enzyme stability and cost |
Synthetic Methodologies and Protocols
Erlenmeyer-Plöchl Azlactone Synthesis
This classical method provides a reliable route to the racemic amino acid. The synthesis proceeds through the formation of an azlactone intermediate from the condensation of an N-acylglycine with an aldehyde.
Mechanism Rationale: The reaction is initiated by the condensation of 3,4-dimethoxybenzaldehyde with hippuric acid (N-benzoylglycine) in the presence of acetic anhydride and sodium acetate.[3][4] The acetic anhydride serves both as a dehydrating agent and a reactant to form an oxazolone (azlactone). This intermediate is then hydrolyzed and reduced to yield the desired amino acid.
Experimental Workflow: Erlenmeyer-Plöchl Synthesis
Caption: Workflow for the Erlenmeyer-Plöchl synthesis of the target amino acid.
Detailed Protocol:
Step 1: Synthesis of (Z)-2-benzamido-3-(3,4-dimethoxyphenyl)acrylic acid azlactone [3]
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In a suitable flask, combine 3,4-dimethoxybenzaldehyde (veratraldehyde) (160 g, 0.96 mol), hippuric acid (192 g, 1.07 mol), and freshly fused sodium acetate (80 g, 0.98 mol).
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Add acetic anhydride (300 g, 2.9 mol) and heat the mixture with constant agitation.
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Once the mixture liquefies, transfer the flask to a steam bath and continue heating for 2 hours.
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Cool the mixture and slowly add alcohol to quench the excess acetic anhydride.
-
Allow the mixture to stand overnight to crystallize the azlactone product.
-
Filter the yellow crystalline product, wash with cold alcohol and then with boiling water.
-
The crude product can be purified by recrystallization from benzene.
Step 2 & 3: Hydrolysis, Reduction, and Deprotection [1]
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The azlactone intermediate is hydrolyzed and reduced in a one-pot reaction using a Raney alloy in an alkaline solution to yield N-benzoyl-3-(3,4-dimethoxyphenyl)propanoic acid.
-
The resulting N-benzoyl protected amino acid (50 g, 0.152 mol) is refluxed with concentrated hydrobromic acid (200 ml) for 10 hours.[5]
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After cooling, the liberated benzoic acid is removed by extraction with diethyl ether.
-
The aqueous phase is evaporated to dryness under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to 5-6 with a 22% ammonia solution to precipitate the amino acid.
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The precipitate is filtered, washed with water, and dried to yield 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Note: This reference describes the synthesis of L-DOPA, but the deprotection of the dimethoxy analog follows the same principle. The final product is 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.
Strecker Synthesis
The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[6][7]
Mechanism Rationale: The reaction begins with the formation of an imine from 3,4-dimethoxybenzaldehyde and ammonia.[8] Cyanide then acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.[7] Subsequent acid-catalyzed hydrolysis of the nitrile group yields the carboxylic acid, and protonation of the amino group gives the final amino acid product.[7]
Experimental Workflow: Strecker Synthesis
Caption: General workflow for the Strecker synthesis of the target amino acid.
Detailed Protocol (General procedure for Strecker Synthesis):
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Dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of ammonium chloride followed by an aqueous solution of potassium cyanide. The use of ammonium chloride and potassium cyanide is a safer alternative to working with ammonia and hydrogen cyanide gas.[7]
-
Stir the reaction mixture at room temperature for several hours to overnight. The formation of the α-aminonitrile can be monitored by thin-layer chromatography.
-
After the reaction is complete, extract the α-aminonitrile with an organic solvent.
-
Concentrate the organic extract and subject the crude α-aminonitrile to acidic hydrolysis by refluxing with a strong acid like hydrochloric acid.[7]
-
After hydrolysis, neutralize the reaction mixture to precipitate the racemic amino acid.
-
Filter, wash, and dry the product.
Asymmetric Strecker Synthesis: To achieve an enantiomerically enriched product, a chiral auxiliary can be employed. For instance, using a chiral amine like (R)-phenylglycine amide can lead to a diastereoselective Strecker reaction.[9] The resulting diastereomeric α-aminonitriles can then be separated, followed by hydrolysis and removal of the chiral auxiliary.
Enzymatic Synthesis
Biocatalytic methods offer a highly efficient and stereoselective route to the L-enantiomer of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.
Mechanism Rationale: This method utilizes an engineered aspartate aminotransferase to catalyze the reductive amination of 3,4-dimethoxyphenylpyruvate. The enzyme facilitates the stereospecific transfer of an amino group from an amino donor (like L-aspartic acid) to the keto acid substrate, resulting in the formation of the L-amino acid with high enantiomeric excess.[2]
Experimental Workflow: Enzymatic Synthesis
Caption: Simplified workflow for the enzymatic synthesis of the target L-amino acid.
Detailed Protocol (Based on a chemoenzymatic approach): [2]
-
Preparation of the Substrate: 3,4-Dimethoxyphenylpyruvate can be synthesized from the corresponding azlactone (prepared via the Erlenmeyer-Plöchl method) by alkaline hydrolysis.[2]
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., pH 8) and add the 3,4-dimethoxyphenylpyruvate substrate.
-
Add the engineered aspartate aminotransferase and an amino donor like L-aspartic acid.
-
The reaction is typically carried out at a controlled temperature (e.g., 37°C).[2]
-
To achieve high conversion, the substrate can be added in a fed-batch manner.[2]
-
-
Work-up and Purification:
-
After the reaction, the enzyme is typically removed by denaturation (e.g., heat or pH change) and centrifugation.
-
The product can be purified from the supernatant using techniques like ion-exchange chromatography.
-
Purification and Characterization
The final product, regardless of the synthetic route, requires purification and characterization to ensure its identity and purity.
-
Purification: Recrystallization is a common method for purifying the final amino acid. The choice of solvent will depend on the solubility of the product and impurities.
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups (amino, carboxylic acid, aromatic ring).
-
Elemental Analysis: To confirm the elemental composition.
-
Chiral HPLC: For enantiomerically enriched products, this technique is crucial to determine the enantiomeric excess (ee%).
-
Conclusion
The synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid can be accomplished through various methods, each with its distinct advantages and disadvantages. The Erlenmeyer-Plöchl and Strecker syntheses are robust classical methods that provide the racemic product, which is suitable for applications where stereochemistry is not critical or when subsequent resolution is planned. For applications requiring the pure L-enantiomer, enzymatic synthesis stands out as a superior method due to its high stereoselectivity and mild reaction conditions, aligning with the principles of green chemistry. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and stereochemical purity.
References
- 1. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [cijournal.ru]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 5. RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents [patents.google.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. news-medical.net [news-medical.net]
- 9. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
